![molecular formula C19H20N8 B2572265 N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide CAS No. 337920-04-4](/img/structure/B2572265.png)
N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heterocyclic N-oxide Derivatives in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide molecules, including pyridine derivatives, play a significant role in organic synthesis and medicinal chemistry. These compounds serve as versatile intermediates in the formation of metal complexes, catalysts design, and asymmetric synthesis. Their biological importance is underscored by their potential in drug development, showing activities such as anticancer, antibacterial, and anti-inflammatory effects. The pyridine N-oxide derivatives are thus crucial in advancing chemistry and drug development investigations, offering insights into organic synthesis methodologies and medicinal application potentials (Li et al., 2019).
Pyridine Derivatives in Chemosensing
Pyridine derivatives are pivotal in chemosensing applications due to their high affinity for various ions and neutral species. Their structural versatility allows for the design of effective chemosensors capable of detecting different species in environmental, agricultural, and biological samples. This review emphasizes the synthetic routes, structural characterization, and the potential of pyridine derivatives in analytical chemistry as highly selective and effective chemosensors (Abu-Taweel et al., 2022).
Antiviral Activities of Pyridine Derivatives
Pyridine derivatives exhibit a broad range of biological activities, including potent antiviral effects against various viruses such as HIV, HCV, HBV, RSV, and CMV. These derivatives operate through diverse mechanisms, including inhibition of viral replication, enzyme inhibition, and blocking viral entry into cells. The review provides a classification of pyridine derivatives based on their structures and explores their structure-activity relationships (SAR) and mechanisms of action. This comprehensive analysis highlights the potential of pyridine derivatives as promising antiviral agents that warrant further investigation (Alizadeh & Ebrahimzadeh, 2021).
Pyridine-Based Heterocycles in Cancer Treatment
The therapeutic journey of pyridine-based heterocyclic compounds as anticancer agents is notable for their significant heterocyclic compounds' pharmacological properties. These derivatives possess a wide array of biological activities, including anticancer, which enables the design of novel and effective chemotherapeutic agents. This review examines recent advancements in pyridine-based heterocycles for cancer treatment, comparing their performances with standard drugs and supporting the development of active, less toxic chemotherapeutic designs (Alrooqi et al., 2022).
Propriétés
IUPAC Name |
N'-[3,5-dicyano-6-(4-pyridin-2-ylpiperazin-1-yl)pyridin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-25(2)14-23-18-15(12-20)11-16(13-21)19(24-18)27-9-7-26(8-10-27)17-5-3-4-6-22-17/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFBQTHSVSUVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=C(C=C1C#N)C#N)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)
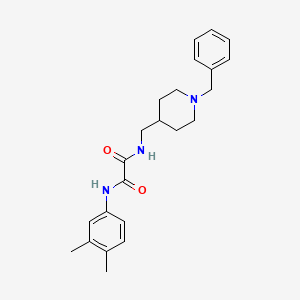

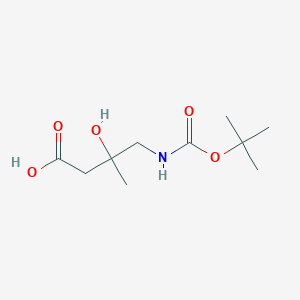

![3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid](/img/structure/B2572191.png)
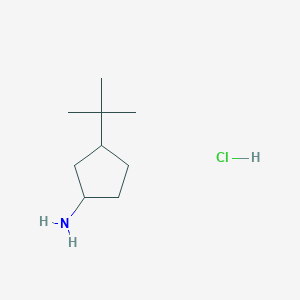
![3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2572195.png)
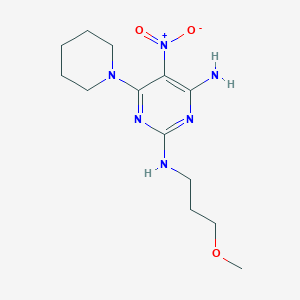
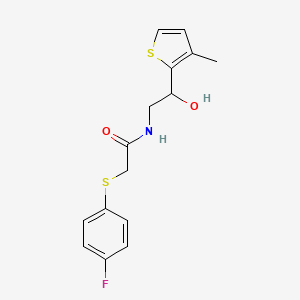
![6-Tert-butyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2572201.png)
![7-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2572202.png)
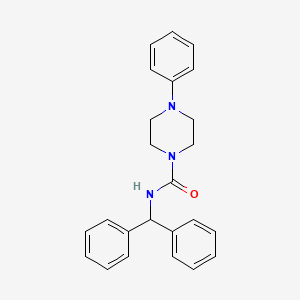
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2572205.png)
